2-Hydroxy-N,N-diphenylbenzamide
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Overview
Description
2-Hydroxy-N,N-diphenylbenzamide is an organic compound with the molecular formula C13H11NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-N,N-diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of N,N-diphenylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-N,N-diphenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including its role in drug development for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
2-Hydroxy-N,N-diphenylbenzamide can be compared with other similar compounds, such as:
2-Methoxy-N,N-diphenylbenzamide: Differing by the presence of a methoxy group instead of a hydroxyl group, which affects its reactivity and applications.
2-Fluoro-N,N-diphenylbenzamide:
2-Hydroxy-N-phenylbenzamide: Similar structure but with different substitution patterns, affecting its biological activity and physicochemical properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Hydroxy-N,N-diphenylbenzamide (CAS Number: 62892-76-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C19H15NO2
Molecular Weight : 289.328 g/mol
LogP : 4.3707
The compound features a hydroxyl group and two phenyl groups attached to the benzamide structure, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of diphenylamine with salicylic acid derivatives. The reaction conditions can vary, but common solvents include DMSO and ethyl acetate, which facilitate the formation of the desired product through nucleophilic substitution mechanisms.
Biological Activity
This compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are some key findings from recent studies:
Antimicrobial Activity
A study highlighted the compound's effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound has promising antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
Research has shown that this compound may inhibit cancer cell proliferation. A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Case Studies
-
Study on Antileishmanial Activity :
In a comparative study, this compound was found to be effective against Leishmania donovani, with an IC50 value significantly lower than that of miltefosine, a standard treatment for leishmaniasis. This suggests potential use in developing new antileishmanial therapies . -
Nuclear Receptor Binding :
Another investigation revealed that derivatives of diphenylbenzamide, including this compound, exhibit binding affinity to nuclear receptors involved in cancer progression. This activity is crucial for developing targeted therapies for hormone-responsive cancers .
Properties
CAS No. |
62892-76-6 |
---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-hydroxy-N,N-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
AFQVBCVDQCIALC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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